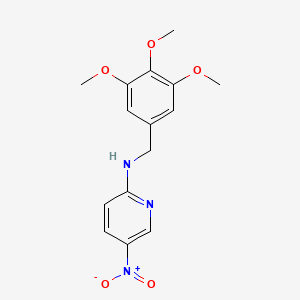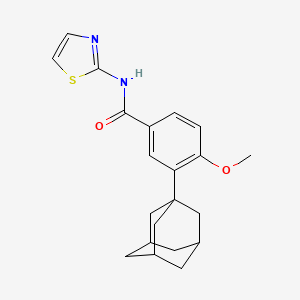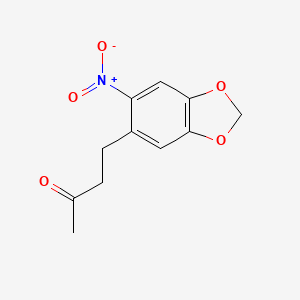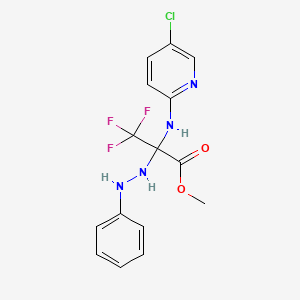![molecular formula C11H20N2O5 B11482595 Diethyl {amino[(3-hydroxypropyl)amino]methylidene}propanedioate](/img/structure/B11482595.png)
Diethyl {amino[(3-hydroxypropyl)amino]methylidene}propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIETHYL 2-{AMINO[(3-HYDROXYPROPYL)AMINO]METHYLIDENE}PROPANEDIOATE is a complex organic compound with a molecular formula of C11H20N2O5. This compound is known for its unique structure, which includes both amino and hydroxypropyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL 2-{AMINO[(3-HYDROXYPROPYL)AMINO]METHYLIDENE}PROPANEDIOATE typically involves the reaction of diethyl malonate with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL 2-{AMINO[(3-HYDROXYPROPYL)AMINO]METHYLIDENE}PROPANEDIOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxypropyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-DIETHYL 2-{AMINO[(3-HYDROXYPROPYL)AMINO]METHYLIDENE}PROPANEDIOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2-{AMINO[(3-HYDROXYPROPYL)AMINO]METHYLIDENE}PROPANEDIOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of 1,3-DIETHYL 2-{AMINO[(3-HYDROXYPROPYL)AMINO]METHYLIDENE}PROPANEDIOATE.
Amino acids: Share similar functional groups and can undergo similar reactions.
Hydroxypropyl derivatives: Compounds with hydroxypropyl groups that exhibit similar chemical behavior.
Uniqueness
1,3-DIETHYL 2-{AMINO[(3-HYDROXYPROPYL)AMINO]METHYLIDENE}PROPANEDIOATE is unique due to its combination of amino and hydroxypropyl groups, which confer distinct reactivity and versatility in various applications. This uniqueness makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C11H20N2O5 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl (E)-3-ethoxy-3-hydroxy-2-[N'-(3-hydroxypropyl)carbamimidoyl]prop-2-enoate |
InChI |
InChI=1S/C11H20N2O5/c1-3-17-10(15)8(11(16)18-4-2)9(12)13-6-5-7-14/h14-15H,3-7H2,1-2H3,(H2,12,13)/b10-8+ |
InChI Key |
BTVKAFRVGBUYEI-CSKARUKUSA-N |
Isomeric SMILES |
CCO/C(=C(\C(=NCCCO)N)/C(=O)OCC)/O |
Canonical SMILES |
CCOC(=C(C(=NCCCO)N)C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11482513.png)

methanone](/img/structure/B11482523.png)

![2,4-diamino-8-hydroxy-5-phenyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11482534.png)
![N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}naphthalene-2-sulfonamide](/img/structure/B11482540.png)
![7-(2-Fluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11482546.png)

![3-[(4-Methoxybenzyl)amino]-1-(methylsulfanyl)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B11482551.png)
![Cyclohexanecarboxamide, N-[2,2,2-trifluoro-1-[[(tetrahydro-2-furanyl)methyl]amino]-1-(trifluoromethyl)ethyl]-](/img/structure/B11482557.png)
![3-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-amine](/img/structure/B11482559.png)

![2-ethoxy-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}benzamide](/img/structure/B11482581.png)
![8-[(acetyloxy)(1,3-benzodioxol-5-yl)methyl]-4-methyl-2-oxo-2H-benzo[h]chromen-7-yl acetate](/img/structure/B11482586.png)
